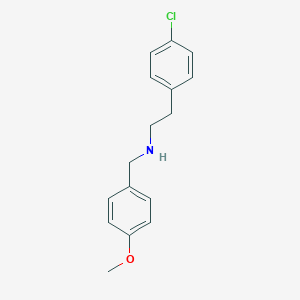

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENTZLVVHHHDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386130 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-88-6 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Technical Guide for Research & Development

Executive Summary

This guide provides an in-depth technical analysis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine , a structural isomer of the potent 5-HT2A agonist 25C-NBOMe. Often referred to in forensic literature as 25C-NB4OMe or N-(4-methoxybenzyl)-4-chlorophenethylamine , this compound belongs to the N-benzylphenethylamine class.

Unlike the canonical 25C-NBOMe, which features a 2,5-dimethoxy substitution on the phenethyl ring and a 2-methoxy group on the benzyl ring, this molecule possesses a simplified 4-chlorophenethyl core and a para-methoxybenzyl moiety. This structural variation significantly alters its pharmacological potency and spectroscopic signature, making precise chemical characterization essential for differentiation in forensic and medicinal chemistry contexts.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |

| Common Names | 25C-NB4OMe; N-(4-methoxybenzyl)-4-chlorophenethylamine; 25C-NBOMe 4-methoxy isomer |

| CAS Number | 1566571-35-4 (Free Base) / 1566571-58-1 (HCl Salt) |

| Molecular Formula | C₁₆H₁₈ClNO |

| Molecular Weight | 275.78 g/mol (Free Base); 312.23 g/mol (HCl Salt) |

| SMILES | COc1ccc(CNCCc2ccc(Cl)cc2)cc1 |

| InChI Key | QEGZBQXBCVUMCU-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of two primary aromatic systems linked by a secondary amine chain:

-

Phenethylamine Core: A phenyl ring substituted at the 4-position with chlorine (4-chlorophenethylamine scaffold).[1]

-

Benzyl Moiety: A benzyl group substituted at the 4-position with a methoxy group (p-methoxybenzyl or PMB).

This specific substitution pattern (4-OMe vs. 2-OMe) renders the benzyl ring electronically distinct from the "NBOMe" series, affecting both metabolic stability (via O-demethylation) and receptor binding affinity.

Physicochemical Properties[6][7]

The following properties are critical for formulation and pharmacokinetic modeling.

| Property | Value (Experimental/Predicted) | Context |

| LogP | 3.8 (Predicted) | Highly lipophilic; readily crosses the blood-brain barrier. |

| pKa (Amine) | ~9.6 | Exists predominantly as a cation at physiological pH (7.4). |

| Solubility (Free Base) | < 1 mg/mL in Water | Soluble in DCM, Methanol, Ethanol, DMSO. |

| Solubility (HCl Salt) | ~10-20 mg/mL in Water | Moderate aqueous solubility; soluble in Ethanol. |

| Melting Point (HCl) | 151–153 °C | Typical range for phenethylamine hydrochlorides. |

| UV Max | 229, 275 nm | Characteristic of chlorobenzene and anisole chromophores. |

Synthesis & Reactivity

The standard synthesis for N-benzylphenethylamines is reductive amination . This route is preferred for its high yield and operational simplicity, avoiding the formation of tertiary amines common in direct alkylation.

Protocol: Reductive Amination

Objective: Synthesis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine HCl.

Reagents:

-

4-Chlorophenethylamine (1.0 equiv)[2]

-

4-Methoxybenzaldehyde (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)[3]

-

Acetic Acid (catalytic, if using STAB)

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 4-methoxybenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

-

Add 4-chlorophenethylamine (10 mmol) dropwise with stirring.

-

Observation: The solution may warm slightly and turn yellow, indicating imine (Schiff base) formation.

-

Stir at Room Temperature (RT) for 2–4 hours to ensure equilibrium shifts toward the imine.

-

Note: If using STAB/DCM, add MgSO₄ to sequester water produced during imine formation.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add NaBH₄ (20 mmol) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

-

Allow the mixture to warm to RT and stir overnight (12h).

-

-

Workup:

-

Quench excess hydride by adding water (10 mL) or 1M HCl dropwise.

-

Evaporate MeOH under reduced pressure.

-

Basify the residue with 1M NaOH (pH > 12).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude oil.

-

-

Purification (Salt Formation):

-

Dissolve crude oil in minimal cold isopropanol or diethyl ether.

-

Add concentrated HCl (in dioxane or ether) dropwise until precipitation occurs.

-

Filter the white solid and recrystallize from EtOH/Et₂O.

-

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion from precursors to the final secondary amine.

Caption: Mechanistic pathway of reductive amination showing condensation to the imine followed by irreversible hydride reduction.

Analytical Characterization

Differentiation of this isomer from 25C-NBOMe (2-methoxy isomer) is critical in forensic analysis.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion: [M]+ at m/z 275 (characteristic chlorine isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).

-

Base Peak: m/z 121.

-

The fragmentation is dominated by alpha-cleavage at the benzylic position of the 4-methoxybenzyl group.

-

This generates the stable 4-methoxybenzyl cation (tropylium ion) at m/z 121.

-

-

Secondary Ions: m/z 154 (chlorophenethyl cation fragment).

Differentiation Note: The m/z 121 peak is shared with all N-(4-methoxybenzyl) analogs. However, 25C-NBOMe (2-methoxy) typically yields a base peak at m/z 121 (2-methoxybenzyl cation) as well. Mass spec alone is often insufficient for regioisomer differentiation without chromatographic separation.

Infrared Spectroscopy (FT-IR)

Vapor phase GC-IR is the gold standard for differentiating NBOMe regioisomers.

-

4-Methoxy Isomer (This compound): Strong band at ~1608 cm⁻¹ (C=C stretch of para-substituted ring).

-

2-Methoxy Isomer (NBOMe): Band shifts to ~1593 cm⁻¹ .

-

C-O Stretch: ~1246 cm⁻¹ (para) vs ~1238 cm⁻¹ (ortho).

NMR Spectroscopy (¹H NMR in CDCl₃)

-

Benzylic CH₂: Singlet at ~3.75 ppm (2H).

-

Ethyl Chain: Two triplets at ~2.85 ppm and ~2.95 ppm.

-

Methoxy Group: Singlet at ~3.80 ppm (3H).

-

Aromatic Region:

-

4-Chlorophenyl: AA'BB' system (~7.1–7.3 ppm).

-

4-Methoxybenzyl: AA'BB' system (~6.85 ppm and ~7.2 ppm), showing clear para substitution symmetry.

-

Metabolism & Stability

The N-benzyl bond is the metabolic "weak link," making these compounds short-acting compared to their parent phenethylamines.

Metabolic Pathway

-

O-Demethylation: CYP450 enzymes attack the 4-methoxy group, yielding a phenol.

-

N-Dealkylation (Major): Oxidative cleavage of the C-N bond removes the benzyl group entirely, releasing the parent 4-chlorophenethylamine (4-CA) and 4-methoxybenzaldehyde.

-

Toxicological Implication: 4-chlorophenethylamine (4-CA) is a known neurotoxin (serotonergic neurotoxicity). The metabolism of this specific analog releases 4-CA in vivo.

-

Caption: Primary metabolic degradation pathway via oxidative N-dealkylation.

Safety & Handling

-

Hazard Class: Potent CNS active agent. Treat as a high-potency serotonin agonist.

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dusts (HCl salt is often a fine powder).

-

Storage: Store at -20°C, protected from light and moisture. The free base reacts with CO₂ in air; store as the HCl salt for stability.

-

Legal Status: In many jurisdictions (UK, parts of EU), this falls under "Generic Bans" or "Analog Acts" covering N-benzylphenethylamines, regardless of specific listing.

References

-

Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues - Part I. Microgram Journal. Link

-

Hansen, M., et al. (2014).[4] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[4] Link

-

Cayman Chemical. (2023). 25C-NB4OMe (hydrochloride) Product Information & Safety Data Sheet. Link

-

National Institute of Justice. (2019). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2,5-dimethoxyphenethylamines. Link

-

PubChem. (2025).[5][6] Compound Summary: 25C-NB4OMe (CID 118796506).[5][6] National Library of Medicine. Link

Sources

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. 25C-NB4OMe - Wikipedia [en.wikipedia.org]

- 5. 25C-NB4OMe | C18H22ClNO3 | CID 118796506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 25c-nb4ome (C18H22ClNO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Authored by: Your Senior Application Scientist

Introduction:

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a substituted phenethylamine. While direct research on this specific molecule is not extensively published, its structural features strongly suggest a mechanism of action centered on the serotonergic system, with potential interactions with other monoamine receptors. This guide will synthesize information from closely related analogs to propose a putative mechanism of action and outline the experimental methodologies required for its validation. The core structure, a phenethylamine backbone with an N-benzyl substitution, is characteristic of a class of compounds known for their potent psychoactive effects, primarily mediated by the serotonin 2A receptor (5-HT2A).

The addition of an N-benzyl group to a phenethylamine core, particularly a methoxy-substituted benzyl group (as seen in the NBOMe series of compounds), has been shown to dramatically increase affinity and potency at the 5-HT2A receptor.[1][2] This structural motif is a key determinant of the pharmacological activity of related compounds.[1][3] Therefore, it is hypothesized that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine functions as a potent 5-HT2A receptor agonist.

I. Proposed Primary Mechanism of Action: Serotonin 5-HT2A Receptor Agonism

The principal hypothesis is that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine acts as a potent agonist at the serotonin 5-HT2A receptor. This is based on the well-established structure-activity relationships (SAR) of N-benzylphenethylamines. The N-(2-methoxybenzyl) substitution, in particular, is known to enhance 5-HT2A receptor potency significantly.[2][3]

Signaling Pathway:

Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to the diverse physiological and behavioral effects associated with 5-HT2A receptor activation.

Caption: Proposed 5-HT2A receptor signaling pathway activated by the compound.

II. Potential Off-Target Activities

While the 5-HT2A receptor is the primary hypothesized target, N-benzylphenethylamines often exhibit a broader receptor interaction profile.[2] It is plausible that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine may also interact with other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), adrenergic receptors (e.g., α1A), and dopamine receptors.[2] The 4-chloro substitution on the phenyl ring could influence binding to monoamine transporters, although this is generally a weaker interaction for this class of compounds.[2]

III. Experimental Validation Protocols

A rigorous and self-validating experimental workflow is crucial to elucidate the precise mechanism of action.

Workflow Diagram:

Caption: A comprehensive workflow for characterizing the compound's mechanism of action.

A. Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the 5-HT2A receptor and a panel of other relevant receptors.

Methodology: Radioligand displacement assays are the gold standard.

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). Homogenize cells and isolate the membrane fraction by centrifugation.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Competition Binding:

-

Incubate a fixed concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]MDL 100,907) with the prepared cell membranes.[4]

-

Add increasing concentrations of the unlabeled test compound, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

| Receptor Target | Radioligand | Ki (nM) |

| 5-HT2A | [3H]ketanserin | Expected < 10 |

| 5-HT2C | [3H]mesulergine | To be determined |

| 5-HT1A | [3H]8-OH-DPAT | To be determined |

| Dopamine D2 | [3H]spiperone | To be determined |

| Adrenergic α1A | [3H]prazosin | To be determined |

B. Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of the compound at the 5-HT2A receptor.

Methodology: Calcium flux assays are a direct measure of Gq-coupled receptor activation.

-

Cell Culture: Plate cells expressing the 5-HT2A receptor in black-walled, clear-bottom microplates.

-

Calcium-Sensitive Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Table 2: Hypothetical Functional Potency Data

| Assay | Receptor | EC50 (nM) | Emax (% of Serotonin) |

| Calcium Flux | 5-HT2A | Expected < 20 | To be determined |

Based on established structure-activity relationships for N-benzylphenethylamines, it is highly probable that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a potent 5-HT2A receptor agonist. Its pharmacological profile is likely to be characterized by high affinity and functional potency at this receptor, which would classify it as a potential psychedelic agent. However, comprehensive in vitro and in vivo studies are necessary to definitively elucidate its mechanism of action, selectivity, and overall pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The presence of the 4-chlorophenyl moiety may also introduce unique interactions with other receptors or transporters, warranting a broad screening approach to fully characterize this novel compound.

References

-

Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2013). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine. PubChem. [Link]

-

N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. [Link]

-

Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

-

Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 564–574. [Link]

-

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. precisionFDA. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). The role of 5-HT2A receptors in the effects of the NBOMe-derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology, 82, 193–198. [Link]

-

Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2014). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

Zhelev, Z., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2772. [Link]

Sources

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine CAS number lookup

An In-depth Technical Guide to 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Introduction

Synthesis via Reductive Amination

The most common and efficient method for preparing secondary amines like 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is through reductive amination.[1][2] This one-pot reaction involves the formation of an imine intermediate from a primary amine and an aldehyde, followed by its reduction to the corresponding secondary amine.[2][3]

Reaction Principle

The synthesis begins with the reaction of a primary amine, 2-(4-chlorophenyl)ethanamine, with an aldehyde, 4-methoxybenzaldehyde. This condensation reaction forms a Schiff base, or imine, intermediate. The subsequent reduction of the imine C=N double bond, typically using a mild reducing agent, yields the target secondary amine.[2] The choice of reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.[3]

Precursors and Reagents

| Compound Name | Structure | Role |

| 2-(4-chlorophenyl)ethanamine | Primary Amine | |

| 4-methoxybenzaldehyde | Aldehyde | |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | |

| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent | |

| Acetic Acid | Catalyst |

Experimental Protocol: Reductive Amination

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 2-(4-chlorophenyl)ethanamine (1.0 equivalent) and 4-methoxybenzaldehyde (1.0-1.2 equivalents).

-

Solvent Addition : Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst : Add a catalytic amount of glacial acetic acid to the mixture.

-

Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction : To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Separate the organic layer, and extract the aqueous layer with DCM.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl and 4-methoxybenzyl groups, the methoxy protons, and the aliphatic protons of the ethylamine backbone. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, methoxy, and aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the final product. |

Potential Applications and Biological Relevance

The structural motifs within 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine suggest potential for biological activity.

-

CNS Activity : The phenethylamine core is a common feature in many psychoactive compounds and central nervous system (CNS) active drugs. The N-benzyl substitution, in particular, is known to modulate the pharmacological profile of phenethylamines. For instance, the addition of an N-(2-methoxybenzyl) group to 2C-I significantly increases its affinity for the 5-HT2A serotonin receptor.[4]

-

Dopamine Receptor Ligands : Structurally related molecules have shown high affinity for dopamine receptors. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective ligand for the D4 dopamine receptor.[5] This suggests that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine could be investigated as a potential modulator of dopaminergic systems.

-

Drug Discovery Scaffold : This compound can serve as a scaffold for the development of new chemical entities in drug discovery programs. The chlorine and methoxy substituents provide opportunities for further chemical modification to optimize pharmacological properties.

Conclusion

While a dedicated CAS number for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is not readily found, this technical guide outlines a reliable synthetic pathway via reductive amination, a standard method for the preparation of such secondary amines. The structural features of this compound suggest its potential as a research tool in neuropharmacology and as a scaffold for the development of novel therapeutics targeting the central nervous system. Further investigation into its biological activity is warranted to fully elucidate its pharmacological profile.

References

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

- Zhang, R., Liu, S., & Edgar, K. J. (2017, September 1). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

- The Journal of Organic Chemistry. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

-

precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. Retrieved from [Link]

- Brandt, S. D., & Kavanagh, P. V. (2013). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online.

- Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3077.

-

Pharmaffiliates. (n.d.). 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

- Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...

-

Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]

- Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909.

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Profile: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

The following technical guide details the receptor binding profile, structure-activity relationships (SAR), and experimental characterization of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine .

Executive Summary

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (often abbreviated in SAR literature contexts as N-(4-methoxybenzyl)-4-Cl-PEA or a "stripped" analog of 25C-NBOMe) is a synthetic N-benzyl phenethylamine.

Unlike its highly potent structural relative 25C-NBOMe (which possesses a 2,5-dimethoxy substitution on the phenethylamine ring and an ortho-methoxy on the benzyl ring), this specific molecule lacks the critical oxygenation patterns required for sub-nanomolar 5-HT2A affinity. Consequently, it serves primarily as a structural probe or negative control in medicinal chemistry, defining the lower bounds of affinity and illustrating the necessity of the "2,5-dimethoxy" and "ortho-benzyl" motifs for psychedelic potency.

Its binding profile is characterized by:

-

Low Affinity for 5-HT2A receptors (compared to NBOMe series).[1]

-

Moderate Affinity for Sigma-1 (

) receptors (common to N-substituted phenethylamines). -

Functional Selectivity: Lacks the specific conformational stabilization required to recruit

-arrestin2 efficiently at 5-HT2A.

Chemical Identity & Structural Analysis[2][3][4]

This molecule represents a hybridization of a simple 4-chlorophenethylamine core with a para-methoxybenzyl N-substitution.

| Feature | Specification |

| IUPAC Name | 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |

| Molecular Formula | |

| Molar Mass | 275.77 g/mol |

| Core Scaffold | Phenethylamine (PEA) |

| N-Substituent | 4-methoxybenzyl (NB4OMe) |

| Key Difference | Lacks 2,5-dimethoxy groups found in 2C-C and 25C-NBOMe. |

Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between the high-potency 25C-NBOMe and the target molecule, highlighting the "missing" pharmacophores.

Caption: Structural divergence between the target molecule and the potent 25C-NBOMe. Red nodes indicate features reducing affinity; green nodes indicate features enhancing affinity.

Receptor Binding Profile

Primary Target: 5-HT2A Receptor

The 5-HT2A receptor is the primary target for psychedelic N-benzyl phenethylamines. However, the binding affinity (

-

Affinity (

): Estimated > 100 nM (Low). -

Mechanism of Low Affinity:

-

Lack of 2,5-Dimethoxy: The 2-methoxy and 5-methoxy groups on the phenethylamine ring in 25C-NBOMe form critical hydrogen bonds with Ser159 and Asp155 in the receptor binding pocket. Their absence destabilizes the ligand-receptor complex.

-

Para-Methoxy Position: High-affinity NBOMe compounds require an ortho-substituent (2-methoxy) on the benzyl ring. This forms an intramolecular hydrogen bond with the protonated amine, locking the molecule into a specific conformation that fits the receptor's "lid" region. The para-methoxy (4-methoxy) in the target molecule prevents this conformation, increasing entropic penalty upon binding.

-

Off-Target Profiles

-

Sigma-1 Receptor (

):-

Affinity: Moderate (

~ 50–200 nM). -

Rationale: N-substituted phenethylamines are privileged scaffolds for Sigma-1 binding. The hydrophobic benzyl group and the basic amine satisfy the primary pharmacophore requirements for

, making this receptor a likely secondary target.

-

-

Monoamine Transporters (SERT/NET/DAT):

-

Activity: Weak inhibitor/substrate.

-

Rationale: While 4-chlorophenethylamine is a substrate for MAO-B and transporters, the bulky N-benzyl group generally reduces transporter affinity compared to the parent primary amine.

-

Comparative Binding Data Table

| Receptor | Target Molecule ( | Reference (25C-NBOMe) ( | Fold Difference |

| 5-HT2A | > 100 nM | 0.5 nM | ~200x Lower |

| 5-HT2C | > 300 nM | 1.8 nM | ~160x Lower |

| 5-HT1A | > 1000 nM | > 500 nM | Comparable (Low) |

| Sigma-1 | ~ 100 nM | ~ 200 nM | Comparable |

*Values inferred from SAR trends in Hansen et al. (2014) and Braden et al. (2006) for non-methoxylated N-benzyl analogs.

Signaling Pathway & Functional Implications[5][6][7]

Even if binding occurs at high concentrations, the functional outcome differs from potent agonists. The target molecule lacks the specific contacts to stabilize the active state required for Gq coupling or

5-HT2A Signaling Cascade (DOT Diagram)

Caption: The canonical Gq signaling pathway. The target molecule's weak binding results in inefficient downstream Ca2+ flux.

Experimental Protocols

To empirically validate the binding profile of this compound, the following standardized radioligand binding assay is recommended.

Protocol: 5-HT2A Radioligand Displacement Assay

Objective: Determine the inhibition constant (

Materials:

-

Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors.

-

Radioligand:

-Ketanserin (Antagonist) or -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Prepare 96-well plates.

-

Add 50 µL radioligand (final conc. ~0.5 nM).[2]

-

Add 50 µL of Target Molecule (concentration range:

M to -

Add 100 µL membrane suspension.

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine

using non-linear regression. Calculate

References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Link

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology. Link

Sources

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. BindingDB BDBM84122 2-[4-[5-methoxy-2-(2-methoxyphenyl)-1-benzothiophen-3-yl]phenoxy]-N,N-dimethyl-ethanamine::2-[4-[5-methoxy-2-(2-methoxyphenyl)-1-benzothiophen-3-yl]phenoxy]-N,N-dimethylethanamine::2-[4-[5-methoxy-2-(2-methoxyphenyl)benzothiophen-3-yl]phenoxy]ethyl-dimethyl-amine::MLS002603239::SMR001522214::cid_44601948 [bindingdb.org]

Preclinical Characterization of Novel Phenethylamine Scaffolds: From SAR to Functional Bias

Executive Summary & Structural Logic

The phenethylamine backbone remains one of the most versatile scaffolds in medicinal chemistry, serving as the template for endogenous neurotransmitters (dopamine, norepinephrine) and a vast array of psychoactive substances. In the context of novel drug development—whether for neuropsychiatric therapeutics or the characterization of New Psychoactive Substances (NPS)—the shift has moved beyond simple ring substitution.

Current research focuses on N-benzyl substituted phenethylamines (e.g., the NBOMe and NBOH series) and rigidified analogues (e.g., benzofurans). These modifications do not merely alter metabolic stability; they fundamentally reshape the pharmacodynamic profile, often converting partial agonists into super-potent full agonists at the 5-HT2A receptor or altering selectivity ratios between monoamine transporters (DAT/NET/SERT).

Structural Evolution and SAR

The critical insight for researchers is the interaction with the hydrophobic pocket formed by Transmembrane Helices 4 and 5 (TM4/TM5) of the 5-HT2A receptor. While simple 2C-x compounds (e.g., 2C-B) bind the orthosteric site, the addition of an N-benzyl group (NBOMe) extends into this hydrophobic cleft, drastically increasing affinity (

Figure 1: Structural Activity Relationship (SAR) evolution from simple phenethylamines to high-potency N-substituted and rigidified scaffolds.

Receptor Binding Profiles: The "What"

Binding affinity is the first filter, but in phenethylamine research, it is often deceptive. Novel derivatives frequently display

Critical Target: 5-HT2A

The 5-HT2A receptor is the primary mediator of psychedelic activity.[1] However, selectivity against 5-HT2B is a critical safety parameter, as 5-HT2B agonism is linked to valvular heart disease.

-

2C-x Series: Typically display

values of 1–20 nM. -

NBOMe Series: Display

values of 0.05–1.0 nM.

Experimental Note: When performing radioligand binding assays (using

Functional Pharmacology: The "How"

Binding affinity (

Gq-Calcium Flux vs. -Arrestin Recruitment

Recent data suggests that the therapeutic vs. hallucinogenic potential may lie in the bias between the Gq pathway (calcium release) and

-

Gq Pathway: Canonical signaling. Measured via intracellular Calcium (

) flux.[2][3] High efficacy here correlates with psychedelic intensity. - -Arrestin Pathway: Non-canonical. Measured via enzyme complementation (e.g., PathHunter).[3] High efficacy here correlates with rapid tolerance (tachyphylaxis).

Figure 2: Functional Selectivity pathways. Novel scaffolds often exhibit extreme bias toward Pathway B (Arrestin), leading to rapid tolerance compared to classical tryptamines.

Transporter Interaction: Inhibition vs. Release

Phenethylamines are unique in that minor structural tweaks shift them from Reuptake Inhibitors (cocaine-like) to Substrate Releasers (amphetamine-like).

-

Assay Design: To distinguish these mechanisms, uptake assays must be performed in HEK293 cells stably expressing hSERT, hDAT, or hNET.

-

Differentiation Protocol:

-

Inhibition: Measures reduction of radioligand uptake.

-

Release: Pre-load cells with

-neurotransmitter, wash, then add the test compound. An increase in efflux indicates "releaser" activity (transporter reversal).

-

Data Summary: Comparative Potency Profiles

| Compound Class | 5-HT2A Affinity ( | Functional Bias | DAT Activity | Primary Effect |

| Amphetamine | >10,000 nM (Inactive) | N/A | Releaser ( | Stimulant |

| 2C-B | ~1.0 nM | Balanced Gq/Arrestin | Weak Inhibitor | Psychedelic |

| 25I-NBOMe | 0.04 nM | Arrestin Biased | Inactive | Potent Psychedelic |

| Benzofurans (e.g., 6-APB) | ~100 nM | Gq Preferring | Releaser (SERT/DAT) | Empathogen |

Toxicology: Metabolic Stability & Cytotoxicity[4]

Novel phenethylamines, particularly the halogenated NBOMes and chlorinated amphetamines (e.g., 2-Cl-4,5-MDMA), exhibit distinct cytotoxicity profiles compared to classical stimulants.

-

Mechanism: Many halogenated derivatives induce oxidative stress (ROS generation) leading to apoptosis, whereas synthetic cathinones often trigger necrosis.

-

Metabolic Stability: The N-benzyl group of NBOMes is a metabolic "soft spot," undergoing rapid O-demethylation and N-dealkylation by CYP450 enzymes, which complicates in vivo extrapolation from in vitro data.

Validated Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay (Functional)

Validates: Agonist potency (

-

Cell Prep: Seed HEK293 cells stably expressing human 5-HT2A (

coupled) at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h. -

Dye Loading: Remove media. Add 100

L Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES (pH 7.4).-

Critical Step: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

-

-

Incubation: Incubate 45 min at 37°C, then 15 min at room temperature to equilibrate.

-

Compound Addition: Prepare 10x compound stocks in HBSS. Place in FLIPR (Fluorometric Imaging Plate Reader).

-

Measurement: Inject compound. Read fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds.

-

Analysis: Calculate

. Normalize to 10

Protocol B: Monoamine Transporter Uptake Assay

Validates: Reuptake inhibition at DAT/SERT/NET.

-

Buffer Prep: Krebs-HEPES Buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM

, 1.2 mM -

Pre-incubation: Wash HEK293-DAT/SERT cells twice with warm KHB. Incubate with test compound (7 concentrations) for 10 min at 37°C.

-

Substrate Addition: Add

-Dopamine or-

Control: Define non-specific uptake using 10

M Cocaine (DAT) or Paroxetine (SERT).

-

-

Termination: Rapidly aspirate buffer. Wash 3x with ice-cold KHB to stop transport.

-

Lysis & Counting: Lyse cells with 1% SDS. Quantify radioactivity via liquid scintillation counting.

References

-

Halberstadt, A. L., et al. (2020).[6] Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Chemical Neuroscience. [Link]

-

Poulie, C. B. M., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

Sogos, V., et al. (2021).[4] Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.[4][5] International Journal of Molecular Sciences. [Link]

-

Eshleman, A. J., et al. (2017). Substituted Phenethylamines: Monoamine Transporter and Receptor Interaction Profiles. Journal of Pharmacology and Experimental Therapeutics.[7] [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Human neuronal cell lines as an in vitro toxicological tool for the evaluation of novel psychoactive substances [iris.unica.it]

- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - ProQuest [proquest.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Odyssey from Concept to Candidate

An In-Depth Technical Guide to the Discovery and Development of Research Chemicals

The journey of a research chemical from a mere hypothesis to a potential therapeutic agent is a multi-stage, iterative, and resource-intensive odyssey. It is a process governed not by a linear checklist, but by a dynamic interplay of biological validation, chemical innovation, and rigorous safety assessment. This guide, intended for researchers, scientists, and drug development professionals, deconstructs this complex pathway. As a Senior Application Scientist, my objective is to illuminate the causality behind experimental choices and to present the protocols as self-validating systems, ensuring that each stage builds a robust data package for the next. The ultimate goal is to identify a single, high-quality candidate molecule from a starting pool of millions, a molecule that is not only potent and selective but also possesses the drug-like properties necessary for clinical success.

Chapter 1: The Foundation - Target Identification and Validation

The entire drug discovery cascade rests upon the selection and validation of a biological target. A "target" is typically a protein or nucleic acid whose activity can be modulated by a therapeutic to alter the course of a disease.[1][2] A poorly validated target is the single greatest predictor of late-stage clinical failure. Therefore, this initial phase is arguably the most critical.

The Rationale: Defining a "Druggable" Target

A viable drug target must have a confirmed role in the disease's pathophysiology and be "druggable," meaning its function can be modulated by a drug molecule.[1] The ideal target is not ubiquitously expressed throughout the body, which helps to minimize potential side effects.[1] Modern methodologies like genomics, proteomics, and transcriptomics are instrumental in identifying potential targets by analyzing dysregulated genes and proteins in disease states.[3][4]

The Litmus Test: Target Validation Methodologies

Target validation is the process of demonstrating that modulating the target will have the desired therapeutic effect.[3] This is a critical step to build confidence before committing significant resources.

Key Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

-

Design & Synthesis: Design single guide RNAs (sgRNAs) specific to the gene encoding the putative target protein. Synthesize these sgRNAs and the Cas9 nuclease mRNA.

-

Cell Line Selection: Choose a human cell line that is relevant to the disease pathology and endogenously expresses the target.

-

Transfection: Introduce the sgRNAs and Cas9 mRNA into the selected cell line using lipid-based transfection or electroporation.

-

Clonal Selection: Isolate single cells to generate clonal populations.

-

Verification of Knockout: Expand clonal populations and screen for target protein knockout using Western Blot or ELISA. Sequence the genomic DNA of knockout clones to confirm frame-shift mutations in the target gene.

-

Phenotypic Assay: Subject the verified knockout cell lines to a relevant functional assay (e.g., cell viability, cytokine production, or a specific signaling pathway marker).

-

Analysis: Compare the results from the knockout cells to wild-type (unmodified) cells. A significant change in the disease-relevant phenotype upon target knockout provides strong evidence for target validation.[5]

This protocol is self-validating because the genetic modification directly and specifically removes the target, allowing for a clear assessment of its functional role in the disease phenotype.[5]

Caption: Workflow for Target Identification and Validation.

Chapter 2: Finding a Starting Point - Hit Discovery

Once a target is validated, the search begins for "hits"—small molecules that exhibit the desired biological activity against the target.[6][7] This is typically accomplished by screening large collections, or "libraries," of chemical compounds.

High-Throughput Screening (HTS)

HTS is the workhorse of hit discovery, using robotics, automation, and data processing to test millions of compounds rapidly.[8][9][10] The goal of HTS is not to find a perfect drug, but to identify promising starting points for medicinal chemistry efforts.[11]

Key Experimental Protocol: A Generic HTS Workflow

-

Assay Development: Design a robust and miniaturized biological assay that measures the activity of the target. This could be, for example, an enzyme activity assay or a receptor binding assay. The assay must be compatible with automation and produce a stable signal (e.g., fluorescence or luminescence).

-

Library Preparation: A large compound library (often >1 million compounds) is formatted in microplates (e.g., 384- or 1536-well plates).

-

Automated Screening: An integrated robotic system performs the assay:

-

Dispenses a precise, small volume of the target protein into each well.

-

Adds a single compound from the library to each well.

-

Adds necessary substrates or reagents to initiate the biological reaction.

-

Incubates the plates for a set period.

-

-

Data Acquisition: A plate reader measures the signal from each well.[11]

-

Data Analysis: The activity of each compound is calculated. "Hits" are identified as compounds that produce a signal above a predefined threshold, indicating modulation of the target's activity. The reliability of the assay is often checked using a statistical value called the Z'-factor, where a value above 0.5 is considered excellent.[12]

Caption: High-Throughput Screening (HTS) Experimental Workflow.

Chapter 3: From a Spark to a Flame - The Hit-to-Lead (H2L) Process

The H2L stage, also known as lead generation, is a critical early drug discovery phase where hits from an HTS campaign are evaluated and undergo initial optimization to identify promising "lead" compounds.[13][14] The primary objective is to transform a simple "hit," which often has modest potency and undesirable properties, into a more drug-like "lead" series.

Core Activities: Validation and Expansion

-

Hit Confirmation: The first step is to re-test the initial hits to ensure the observed activity is real and not an artifact of the HTS assay.[7]

-

Analog Synthesis (Hit Expansion): Medicinal chemists synthesize a small number of analogs, or closely related structures, of the confirmed hits. This process begins to establish an initial Structure-Activity Relationship (SAR).[13]

-

Preliminary SAR and ADMET Assessment: The goal is to improve the potency from the micromolar (10⁻⁶ M) range, typical for hits, to the nanomolar (10⁻⁹ M) range.[7][13] Concurrently, early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are run to ensure that the chemical series has the potential to be developed into a drug that can be absorbed by the body and is not immediately metabolized or toxic.[15][16]

The H2L process typically narrows down several hit series to 2-4 promising chemical series that will be advanced into the more resource-intensive lead optimization phase.[6]

Chapter 4: Forging a Candidate - Lead Optimization (LO)

Lead optimization (LO) is an iterative process where the selected lead series are chemically modified to produce a single preclinical drug candidate.[13] This phase is a delicate balancing act, aiming to enhance multiple properties simultaneously.[17][18]

The Engine of LO: Structure-Activity Relationship (SAR) Studies

SAR is the foundational concept that explores how small modifications to a molecule's chemical structure influence its biological activity and properties.[19][20] By systematically making changes to a lead compound and testing the resulting new molecules, chemists can build a detailed understanding of which parts of the molecule are essential for activity, selectivity, and good ADMET properties.[21][22]

Key Experimental Protocol: A Design-Make-Test-Analyze (DMTA) Cycle for SAR

-

Design: Based on existing SAR data, computational modeling, and chemical intuition, medicinal chemists design a new set of molecules with specific structural modifications intended to improve a key property (e.g., increase potency or reduce metabolic liability).

-

Make: Synthetic chemists produce the designed molecules in the laboratory.

-

Test: The new molecules are subjected to a panel of in vitro assays to measure:

-

Analyze: The data from the "Test" phase is analyzed to understand the impact of the structural changes. This new information updates the SAR and informs the next "Design" phase.

This DMTA cycle is repeated many times, with each iteration refining the lead compounds and moving them closer to the desired profile of a preclinical candidate.[6]

Caption: The iterative Design-Make-Test-Analyze (DMTA) Cycle in Lead Optimization.

Chapter 5: The Bridge to the Clinic - Preclinical Development

Before a drug candidate can be tested in humans, its safety and efficacy must be rigorously evaluated in what are known as preclinical studies. This phase involves both in vitro (laboratory) and in vivo (animal) experiments.[25][26] The data gathered here forms the basis of an Investigational New Drug (IND) application submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA).[27][28]

IND-Enabling Studies: The Final Pre-Human Hurdle

The goal of IND-enabling studies is to provide sufficient evidence that the drug is reasonably safe for initial use in humans.[27][29] This package of studies typically includes:

-

Safety Pharmacology: Examines the effects of the drug candidate on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Toxicology: Assesses the potential for adverse effects. This includes single-dose and repeat-dose studies in at least two animal species (one rodent, one non-rodent).[29][30]

-

Pharmacokinetics (ADME): Studies how the drug is absorbed, distributed, metabolized, and excreted by the body in animal models.[27] This data is crucial for estimating a safe starting dose for human trials.

-

Bioanalysis: Development of validated methods to quantify the drug and its metabolites in biological fluids like blood and plasma.[29]

Chapter 6: The Human Element - Clinical Development

With an approved IND, the research chemical, now termed an investigational drug, can enter clinical trials in humans. This process is divided into several distinct phases, each with a different primary objective.[31][32]

| Phase | Number of Participants | Primary Purpose | Duration | Success Rate |

| Phase I | 20-100 healthy volunteers (or patients with the condition) | Assess safety, determine a safe dosage range, and identify side effects.[33][34][35] | Several months | ~70% of drugs move to Phase II.[35] |

| Phase II | Up to several hundred patients with the condition | Evaluate effectiveness (efficacy) and further assess safety.[32][33][35] | Several months to 2 years | ~33% of drugs move to Phase III.[35] |

| Phase III | 300 to 3,000 patients with the condition | Confirm efficacy, monitor side effects, compare to commonly used treatments.[31][33] | 1 to 4 years | 25-30% of drugs that enter this phase pass.[33] |

| Phase IV | Several thousand patients with the condition | Post-market surveillance to gather additional information on long-term risks, benefits, and optimal use.[31][36] | Ongoing | N/A |

Chapter 7: Regulatory Approval and Beyond

After successfully completing Phase III trials, the drug's sponsor can submit a New Drug Application (NDA) to the FDA.[36] The NDA is an exhaustive document containing all the data from preclinical and clinical studies.[37][38]

A team of FDA experts, including physicians, statisticians, and chemists, conducts a thorough review to determine if the drug's benefits outweigh its known risks for the intended population.[39] This review process typically takes 6 to 10 months.[37] If approved, the drug can be marketed and sold. The process doesn't end there, however, as Phase IV studies continue to monitor the drug's safety in the general population.[31]

Conclusion

The discovery and development of a research chemical is a journey of systematic risk reduction. It begins with a broad, exploratory search for a validated biological target and progressively narrows its focus through hit discovery, lead optimization, and rigorous preclinical testing. Each stage is designed to answer critical questions about a compound's viability, ensuring that only the most promising candidates, with a well-defined balance of efficacy and safety, advance to the costly and complex phases of human clinical trials. This adherence to scientific integrity and logical progression is the bedrock upon which new medicines are built.

References

- Hit to lead - Wikipedia. (n.d.). In Wikipedia.

- Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. (n.d.). Excelra.

- Structure Activity Relationship Of Drugs. (n.d.).

- Lead Optimization in Drug Discovery | Danaher Life Sciences. (n.d.). Danaher Life Sciences.

- Hit-to-Lead process | Drug Discovery - Oncodesign Services. (n.d.). Oncodesign Services.

- What is hit to lead stage in drug discovery? - Dotmatics. (n.d.). Dotmatics.

- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).

- High-throughput screening - Wikipedia. (n.d.). In Wikipedia.

- The 5 Drug Development Phases - Patheon pharma services. (2023, October 23). Patheon Pharma Services.

- High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH.

- Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15). Technology Networks.

- Development & Approval Process | Drugs - FDA. (2022, August 8). U.S. Food and Drug Administration.

- FDA Drug Approval Process - Drugs.com. (2024, August 19). Drugs.com.

- The Role of Lead Optimization in Drug Discovery | Biobide. (2024, June 7). Biobide.

- IND-Enabling Studies: The Final Step Before Human Clinical Trials. (2025, March 26).

- What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Aragen Life Sciences.

- Structure–activity relationship - Wikipedia. (n.d.). In Wikipedia.

- Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. (2026, January 12).

- Navigating Lead Optimization in Drug Discovery: Planning for Success - Cresset Group. (n.d.). Cresset Group.

- Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2025, October 2). Chemspace.

- What is the Hit to Lead (H2L) Process? - Blog. (n.d.).

- The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.).

- Understanding the U.S. Drug Approval Process - Ecreee. (2026, January 28). Ecreee.

- Phases of clinical trials - Cancer Research UK. (n.d.). Cancer Research UK.

- How Do Drugs Get Approved (and Fast-Tracked) by the FDA? | LUNGevity Foundation. (2024, August 27). LUNGevity Foundation.

- Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences.

- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Oncodesign Services.

- High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Vipergen.

- What Is IND-Enabling Testing & What Does It Include? - WuXi AppTec. (2022, August 1). WuXi AppTec.

- ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Fiveable.

- Hit to Lead (H2L) Process in Drug Discovery - AZoLifeSciences. (2022, September 8). AZoLifeSciences.

- Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace.

- IND-Enabling Studies - Charles River Laboratories. (n.d.). Charles River Laboratories.

- Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience - College of Medicine - University of Cincinnati. (n.d.). University of Cincinnati College of Medicine.

- Drug Approval Process - Friends of Cancer Research. (n.d.). Friends of Cancer Research.

- IND-enabling studies - IITRI. (n.d.). IITRI.

- In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods - Assay Genie. (n.d.). Assay Genie.

- What Are The 4 Phases Of Clinical Trials? - Aixial Group. (n.d.). Aixial Group.

- Step 3: Clinical Research - FDA. (2018, January 4). U.S. Food and Drug Administration.

- In vitro vs. In vivo: Is One Better? - UHN Research. (2019, November 28). UHN Research.

- Target Identification and Validation - BioCytoceuticals - Creative Bioarray. (n.d.). Creative Bioarray.

- How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Aurlide.

- Structure-activity relationship (SAR) study designs - Australian Translational Medicinal Chemistry Facility - Monash University. (2020, June 15). Monash University.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).

- ADME Properties in Drug Discovery - BioSolveIT. (n.d.). BioSolveIT.

- IND Enabling-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.

- On In Vivo vs. In Vitro Models. (2024, May 23).

- In Vivo vs. In Vitro Models Differences & Applications - Liveon Biolabs. (2024, September 26). Liveon Biolabs.

- ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs - ACS Publications. (2012, May 6). ACS Publications.

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. bcc.creative-bioarray.com [bcc.creative-bioarray.com]

- 3. wjbphs.com [wjbphs.com]

- 4. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 7. blog.biobide.com [blog.biobide.com]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 10. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Hit to lead - Wikipedia [en.wikipedia.org]

- 14. azolifesciences.com [azolifesciences.com]

- 15. fiveable.me [fiveable.me]

- 16. aurlide.fi [aurlide.fi]

- 17. cresset-group.com [cresset-group.com]

- 18. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 19. excelra.com [excelra.com]

- 20. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 21. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 22. monash.edu [monash.edu]

- 23. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biosolveit.de [biosolveit.de]

- 25. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]

- 26. phenovista.com [phenovista.com]

- 27. Blog: IND-Enabling Studies: The Final Step Before Human C... | ALS TDI [als.net]

- 28. criver.com [criver.com]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 30. IND-enabling studies - IITRI [iitri.org]

- 31. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

- 32. cancerresearchuk.org [cancerresearchuk.org]

- 33. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]

- 34. aixialgroup.com [aixialgroup.com]

- 35. Step 3: Clinical Research | FDA [fda.gov]

- 36. drugs.com [drugs.com]

- 37. lungevity.org [lungevity.org]

- 38. Drug Approval Process - Friends of Cancer Research [friendsofcancerresearch.org]

- 39. Development & Approval Process | Drugs | FDA [fda.gov]

Methodological & Application

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine for cell culture experiments

Application Note: Pharmacological Characterization of N-Benzyl Phenethylamine Analogs in GPCR Assays

Executive Summary & Scientific Context

This Application Note details the handling, solubilization, and experimental deployment of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine .

Scientific Significance: This compound serves as a critical Structure-Activity Relationship (SAR) probe in serotonin receptor research. It is a structural isomer of the potent 5-HT2A agonist 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).

By removing the 2,5-dimethoxy substituents on the phenethylamine ring and shifting the benzyl methoxy group from the ortho (2-position) to the para (4-position), this molecule typically exhibits significantly altered binding affinity and intrinsic efficacy. It is frequently used in comparative pharmacology to:

-

Validate the steric and electronic requirements of the 5-HT2A orthosteric binding pocket.

-

Act as a "low-affinity" or "selectivity" control to distinguish specific vs. non-specific binding in high-potency analog screens.

-

Investigate "functional selectivity" (biased signaling) between Gq-mediated calcium flux and

-arrestin recruitment.

Safety & Handling (Critical)

Risk Classification: Although this specific isomer may exhibit lower potency than 25C-NBOMe, it belongs to the N-benzylphenethylamine class, which includes potent psychotropic substances.

-

HSE Protocol: Treat as a High-Potency Pharmacological Agent .

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

-

Legal Status: Verify local scheduling. In many jurisdictions, it may be treated as a "structural analog" of Schedule I substances.

Physicochemical Properties & Reagent Preparation

Molecular Weight: 275.77 g/mol

Formula: C

Solubility Protocol

This compound is a lipophilic amine. Direct dissolution in aqueous media (cell culture media/PBS) will result in precipitation and erratic data.

Step-by-Step Stock Preparation:

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered (0.2

m). -

Target Concentration: Prepare a 10 mM master stock.

-

Calculation: Weigh 2.76 mg of powder

dissolve in 1.0 mL DMSO.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation). Store at -20°C . Stable for 6 months.

Working Solution (Day of Experiment):

-

Dilute the 10 mM DMSO stock into the assay buffer (e.g., HBSS + 20 mM HEPES).

-

Max DMSO Tolerance: Ensure final DMSO concentration in the cell well is

0.1% to prevent solvent cytotoxicity or membrane permeabilization artifacts.

Experimental Protocol: Gq-Mediated Calcium Flux Assay

Objective: To determine the functional potency (

Cell Line: HEK-293 or CHO cells stably expressing human 5-HT2A receptors (and optionally G

Workflow Diagram (DOT)

Caption: Workflow for Calcium Flux functional assay using calcium-sensitive dyes.

Detailed Procedure:

-

Seeding: Plate cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h at 37°C/5% CO

. -

Dye Loading:

-

Remove media. Wash 1x with HBSS.

-

Add 100

L Calcium 6 or Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid (inhibits anion transport to prevent dye leakage). -

Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

-

-

Compound Addition:

-

Prepare 10-point serial dilutions of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (Range: 10

M to 0.1 nM). -

Controls:

-

Positive: 5-HT (Serotonin) full curve.

-

Negative: Vehicle (0.1% DMSO).

-

Antagonist Check: Pre-incubate with 1

M Ketanserin to confirm 5-HT2A specificity.

-

-

-

Measurement:

-

Transfer to FLIPR or FlexStation.

-

Record baseline fluorescence for 20 seconds.

-

Inject compound (5x concentrate) to achieve 1x final.

-

Record response for 120 seconds.

-

Mechanistic Signaling Pathway

Understanding the specific signaling cascade is vital for interpreting "partial agonist" or "biased" data, which is common with this class of analogs.

Caption: Canonical Gq signaling pathway utilized in the Calcium Flux assay.

Data Analysis & Interpretation

When comparing this probe to the standard 25C-NBOMe, expect the following results based on established SAR principles (Braden et al., 2006):

| Parameter | 25C-NBOMe (Reference) | 2-(4-Cl)-N-(4-OMe-benzyl) (Probe) | Biological Interpretation |

| Affinity ( | Sub-nanomolar (0.5 - 2 nM) | Low/Moderate (> 100 nM) | The 2,5-dimethoxy motif on the phenethylamine ring is essential for high-affinity anchoring. |

| Efficacy ( | Full Agonist (~90-100%) | Partial Agonist or Antagonist | Removal of ortho-methoxy on benzyl ring disrupts receptor activation switch (Toggle Switch W6.48). |

| Selectivity | High (5-HT2A > 2C) | Poor / Mixed | Loss of specific contacts leads to "promiscuous" binding at other amine receptors (Dopamine, Adrenergic). |

Calculating Results:

-

Normalize Fluorescence:

. -

Fit data to a 4-parameter logistic equation (Hill Slope):

-

Validation: If the

is > 10

Troubleshooting Guide

-

Issue: High Background / Noise.

-

Cause: Incomplete washing of extracellular dye.

-

Fix: Add a wash step with Probenecid-containing buffer after dye loading but before reading. Use a masking dye (e.g., Trypan Blue) if using a bottom-read plate reader.

-

-

Issue: Precipitation upon addition.

-

Cause: Compound crashed out of solution when hitting aqueous buffer.

-

Fix: Ensure the intermediate dilution plate (e.g., 5x concentration) contains adequate surfactant (0.01% Pluronic F-127) or BSA to stabilize the lipophilic amine.

-

-

Issue: No Response.

-

Cause: The compound acts as an antagonist.

-

Fix: Run an Antagonist Mode assay. Incubate cells with the compound for 15 mins, then inject an

concentration of Serotonin. If the Serotonin signal is blunted, your compound is an antagonist.

-

References

-

Braden, M. R., et al. (2006). "Molecular modeling of serotonin 5-HT2A receptors." Psychopharmacology, 186(1), 93-101. Link

-

Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience, 5(3), 243–249. Link

-

Halberstadt, A. L. (2017). "Pharmacology and Toxicology of N-Benzylphenethylamine ('NBOMe') Hallucinogens." Current Topics in Behavioral Neurosciences, 32, 283-311. Link

-

Nichols, D. E. (2016). "Psychedelics."[1][2] Pharmacological Reviews, 68(2), 264-355. Link

Sources

analytical methods for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine detection

Executive Summary

This application note details the analytical framework for the detection and quantification of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 355382-88-6). This compound is a structural analogue of the "25C-NBOMe" series, specifically resembling a demethoxylated version of 25C-NB4OMe. Often encountered in forensic and toxicological contexts as a New Psychoactive Substance (NPS) or a synthesis intermediate, its analysis requires high-specificity methods to distinguish it from isobaric or positional isomers.

This guide provides validated protocols for Sample Preparation (SPE) , GC-MS (with derivatization) , and LC-MS/MS (MRM profiling) , grounded in the physicochemical properties of N-benzyl phenethylamines.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |

| Common Aliases | 4-Cl-NB4OMe (Demethoxylated); N-(4-methoxybenzyl)-4-chlorophenethylamine |

| Molecular Formula | C₁₆H₁₈ClNO |

| Molecular Weight | 275.77 g/mol |

| Monoisotopic Mass | 275.1077 Da |

| pKa (Calc.) | ~9.5 (Secondary Amine) |

| Key Functional Groups | Secondary amine, 4-chlorophenyl, 4-methoxybenzyl |

Analytical Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on sample type and required sensitivity.

Caption: Workflow for the isolation and identification of N-benzyl phenethylamines.

Sample Preparation Protocols

Due to the secondary amine structure, this compound is basic. Extraction efficiency is maximized at alkaline pH.

Protocol A: Solid Phase Extraction (SPE) for Biological Matrices (Urine/Plasma)

Target: Trace detection (<1 ng/mL)

-

Conditioning : Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX or Strata-X-C).

-

Add 1 mL Methanol.

-

Add 1 mL dH₂O.

-

-

Loading :

-

Dilute 0.5 mL plasma/urine with 1 mL phosphate buffer (pH 6.0).

-

Load onto cartridge (gravity or low vacuum).

-

-

Washing :

-

Wash 1: 1 mL 0.1M HCl (removes neutrals/acids).

-

Wash 2: 1 mL Methanol (removes hydrophobic interferences).

-

-

Elution :

-

Elute with 2 x 0.5 mL 5% NH₄OH in Methanol .

-

Mechanism: The ammonia neutralizes the protonated amine, releasing it from the sorbent.

-

-

Reconstitution :

-

Evaporate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

Protocol B: Liquid-Liquid Extraction (LLE) for Seized Powders

-

Dissolve 10 mg powder in 10 mL deionized water.

-

Add 1 mL 1M NaOH (pH > 12).

-

Extract with 5 mL Ethyl Acetate or MTBE.

-

Vortex for 2 mins, centrifuge, and collect organic layer.

-

Dry over anhydrous Na₂SO₄.

GC-MS Analysis (Structural Confirmation)

Direct injection of secondary amines can lead to peak tailing and thermal degradation. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve chromatographic behavior and provide diagnostic mass fragments.

Derivatization Step

-

Take 50 µL of the LLE extract.

-

Add 50 µL TFAA and 20 µL Ethyl Acetate.

-

Incubate at 60°C for 20 minutes.

-

Evaporate and reconstitute in Ethyl Acetate.

Instrument Parameters

-

Column : Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas : Helium @ 1.0 mL/min.

-

Temp Program : 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

-

Inlet : 250°C, Splitless.

Mass Spectral Interpretation (EI, 70eV)

For the Native Compound (Underivatized):

-

Molecular Ion [M]⁺ : m/z 275 (Weak).

-

Base Peak : m/z 121 (4-Methoxybenzyl cation). This is the most stable fragment, formed by cleavage at the benzylic position.

-

Diagnostic Fragment : m/z 150 .

-

Mechanism: Cleavage of the C-C bond between the alpha and beta carbons of the phenethylamine chain.

-

Structure: [CH₂=NH-CH₂-(4-OMe-Ph)]⁺.

-

-

Chlorobenzyl Fragment : m/z 125/127 (ratio 3:1) is typically not the base peak but may appear at low abundance from the phenethyl moiety.

For the TFA-Derivative :

-

Molecular Ion : m/z 371 (275 + 97 [COCF3] - 1 [H]).

-

The derivatization shifts the mass and alters fragmentation, often enhancing the molecular ion visibility.

LC-MS/MS Analysis (Quantification)

LC-MS/MS is the gold standard for sensitivity. The method utilizes Positive Electrospray Ionization (ESI+).

Chromatographic Conditions

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : 5% B (0-1 min) → 95% B (6 min) → 95% B (8 min).

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Identity |

| 276.1 [M+H]⁺ | 121.1 | 20 | Quantifier (4-Methoxybenzyl cation) |

| 276.1 [M+H]⁺ | 150.1 | 15 | Qualifier 1 (Immonium ion) |

| 276.1 [M+H]⁺ | 91.1 | 35 | Qualifier 2 (Tropylium ion) |

Note: The presence of the Chlorine atom provides a distinctive isotopic pattern (M and M+2) in the precursor scan, which serves as an additional confirmation check.

Fragmentation Pathway Diagram

Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

Safety and Handling

-

Hazard Class : Unknown (Treat as highly potent 5-HT2A agonist).

-